Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
CAS No.:
Cat. No.: VC13335742
Molecular Formula: C43H72Cl2P2Ru
Molecular Weight: 823.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H72Cl2P2Ru |
|---|---|
| Molecular Weight | 823.0 g/mol |
| IUPAC Name | benzylidene(dichloro)ruthenium;tricyclohexylphosphane |
| Standard InChI | InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 |
| Standard InChI Key | PNPBGYBHLCEVMK-UHFFFAOYSA-L |
| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Introduction
Chemical and Structural Properties
Molecular Composition and Physical Characteristics
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has the molecular formula C₄₃H₇₂Cl₂P₂Ru and a molecular weight of 822.96 g/mol . The compound crystallizes as a purple or violet powder, decomposing at 153°C with limited solubility in organic solvents such as chloroform and dichloromethane . Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 153°C (decomposition) | |
| Solubility | Sparingly in CH₂Cl₂, CHCl₃ | |
| Appearance | Purple/Violet Powder | |
| Density | N/A | |
| Flash Point | 195.6°C |
Structural Features
The catalyst features a ruthenium center coordinated by two tricyclohexylphosphine (PCy₃) ligands, a benzylidene group, and two chloride ions. The 14-electron configuration of the ruthenium center facilitates its catalytic activity, while the bulky PCy₃ ligands enhance stability by preventing unwanted side reactions . The benzylidene moiety acts as a carbene precursor, critical for initiating metathesis cycles .
Synthesis and Purification
Synthetic Methodology
The synthesis involves reacting dichlorotris(triphenylphosphine)ruthenium with phenyldiazomethane in dichloromethane at -78°C, followed by the addition of tricyclohexylphosphine . Key steps include:
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Diazomethane Activation: Phenyldiazomethane generates a reactive carbene intermediate.
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Phosphine Coordination: PCy₃ ligands replace triphenylphosphine, stabilizing the ruthenium center .
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Purification: Repeated washing with methanol and acetone removes impurities, yielding the final product in ~50% yield .
Purification Techniques
Purification involves dissolving the crude product in dichloromethane, concentrating the solution, and precipitating with methanol. The resulting microcrystals are vacuum-dried to ensure purity >97% .
Applications in Organic and Polymer Chemistry
Olefin Metathesis Reactions
Grubbs Catalyst (1st Gen) excels in several metathesis pathways:
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Ring-Closing Metathesis (RCM): Constructs cyclic structures (e.g., macrocycles) by linking terminal alkenes .
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Cross Metathesis (CM): Couples dissimilar alkenes to form substituted alkenes, useful in natural product synthesis .
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Ring-Opening Metathesis Polymerization (ROMP): Converts strained cycloolefins (e.g., norbornene) into high-molecular-weight polymers .
Case Study: ROMP of Oxanorbornenes
A 2007 study demonstrated the synthesis of poly(oxanorbornene) block copolymers using this catalyst. Functionalization via azide-alkyne "click" chemistry yielded materials with microphase-separated structures, ideal for optical and medical applications .
Suzuki Coupling and Beyond
Although primarily a metathesis catalyst, it also facilitates Suzuki-Miyaura cross-couplings under modified conditions, expanding its utility in aryl-aryl bond formation .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Flammability | Avoid open flames, static discharge | |
| Skin/Eye Exposure | Use gloves, goggles | |
| Inhalation Risks | Use fume hoods |
Recent Research and Advancements
Stability and Decomposition Pathways
Electrochemical studies reveal that the catalyst decomposes via phosphine dissociation and oxidation, forming tricyclohexylphosphine oxide (O=PCy₃) . In oxygen-rich environments, the benzylidene group oxidizes to benzaldehyde, terminating catalytic activity .
Electrochemical Behavior
Cyclic voltammetry in CH₂Cl₂ shows a reduction potential of -1.25 V vs. Fc/Fc⁺, correlating with ruthenium’s electron-deficient state. This property is exploited to modulate catalytic efficiency in redox-sensitive reactions .
Polymer-Supported Variants
Immobilizing the catalyst on polystyrene matrices improves recyclability, enabling reuse in batch reactions without significant loss of activity .
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